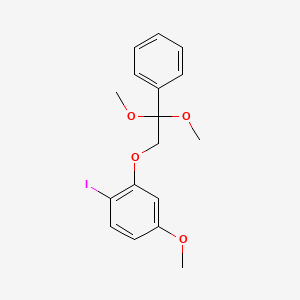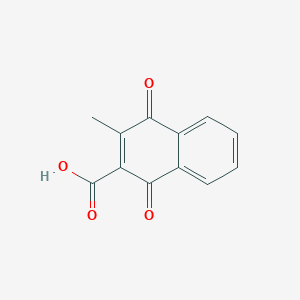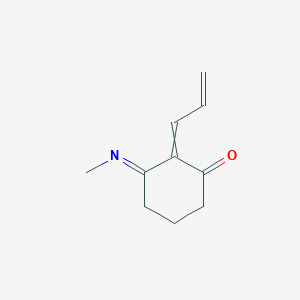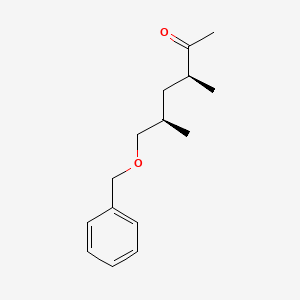
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene is an organic compound with a complex structure that includes methoxy, phenylethoxy, and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-iodo-4-methoxyphenol with 2,2-dimethoxy-2-phenylethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a simpler aromatic compound.
Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid, while reduction of the iodo group may produce 2-(2,2-dimethoxy-2-phenylethoxy)-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, such as advanced materials or pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or break existing ones. In biological systems, its derivatives may target specific enzymes or receptors, modulating biochemical pathways to produce desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions.
2-Iodo-4-methoxyphenol: A precursor in the synthesis of various organic compounds.
2,2-Dimethoxy-2-phenylethanol: Used in the synthesis of fragrances and flavors.
Uniqueness
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
923595-05-5 |
|---|---|
Molekularformel |
C17H19IO4 |
Molekulargewicht |
414.23 g/mol |
IUPAC-Name |
2-(2,2-dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C17H19IO4/c1-19-14-9-10-15(18)16(11-14)22-12-17(20-2,21-3)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
ABESUYXACWAGPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)OCC(C2=CC=CC=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)

![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)


![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
